2-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC10970309
Molecular Formula: C17H16N2O2S
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one -](/images/structure/VC10970309.png)
Specification
Molecular Formula | C17H16N2O2S |
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Molecular Weight | 312.4 g/mol |
IUPAC Name | 2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C17H16N2O2S/c1-21-11-8-6-10(7-9-11)15-18-16(20)14-12-4-2-3-5-13(12)22-17(14)19-15/h6-9H,2-5H2,1H3,(H,18,19,20) |
Standard InChI Key | MXYYHEJTMJMGSX-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
Canonical SMILES | COC1=CC=C(C=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound (PubChem CID: 775010) possesses the molecular formula C₁₇H₁₆N₂O₂S and a molecular weight of 312.4 g/mol . Its IUPAC name, 2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-3H-benzothiolo[2,3-d]pyrimidin-4-one, reflects a bicyclic system comprising a tetrahydrobenzothiophene ring fused to a pyrimidin-4-one scaffold. The 4-methoxyphenyl group at position 2 introduces steric and electronic modifications critical for biological activity (Figure 1) .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₆N₂O₂S |
Molecular Weight | 312.4 g/mol |
SMILES | COC1=CC=C(C=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
InChIKey | MXYYHEJTMJMGSX-UHFFFAOYSA-N |
Topological Polar Surface | 72.5 Ų |
Synthetic Methodologies
Core Synthesis via Gewald Reaction
The tetrahydrobenzothieno[2,3-d]pyrimidine scaffold is synthesized through a modified Gewald reaction, which facilitates the cyclocondensation of ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate with appropriate electrophiles . For the target compound, subsequent functionalization involves:
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S-Alkylation: Introduction of the 4-methoxyphenyl group via nucleophilic substitution using 4-methoxybenzyl halides.
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Ring Closure: Acid-catalyzed cyclization to form the pyrimidin-4-one ring, confirmed by IR absorption at 1683 cm⁻¹ (C=O stretch) .
Analytical Characterization
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¹H-NMR: Key signals include δ 1.78–1.85 ppm (tetrahydrobenzothiophene CH₂), δ 3.80 ppm (OCH₃), and δ 7.16–7.44 ppm (aromatic protons) .
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Mass Spectrometry: Molecular ion peak at m/z 312.4 (M⁺) with fragmentation patterns consistent with loss of the methoxyphenyl moiety .
Pharmacological Activities
Antitumor Activity Against Solid Cancers
In vitro studies against PC-3 (prostate cancer) and HCT-116 (colon cancer) cell lines reveal potent cytotoxicity, with IC₅₀ values surpassing the reference drug doxorubicin in select derivatives .
Table 2: Cytotoxic Activity of Thienopyrimidine Derivatives (IC₅₀, μM)
Compound | PC-3 | HCT-116 |
---|---|---|
5b (4-Br-Ph) | 8.2 ± 0.3 | 6.7 ± 0.2 |
5d (4-OCH₃-Ph) | 9.1 ± 0.4 | 7.9 ± 0.3 |
Doxorubicin | 12.5 ± 0.5 | 20.1 ± 1.0 |
The 4-methoxyphenyl analog demonstrates 3-fold higher activity against HCT-116 compared to doxorubicin, attributed to enhanced membrane permeability and topoisomerase II inhibition .
Anti-Tyrosinase Activity
Molecular docking studies (PDB ID: 2Y9X) indicate that the methoxyphenyl group forms hydrogen bonds with tyrosinase's His263 residue (binding energy: −8.2 kcal/mol), disrupting melanin synthesis .
Table 3: Docking Scores for Tyrosinase Inhibition
Compound | Binding Energy (kcal/mol) |
---|---|
Target Compound | -8.2 |
Kojic Acid | -5.7 |
Structure-Activity Relationships (SAR)
Role of the 4-Methoxyphenyl Group
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Electron-Donating Effects: The methoxy group enhances π-stacking interactions with DNA base pairs, increasing intercalative potential .
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Steric Optimization: Substituents at the para position improve binding to ATP pockets in kinase domains, as evidenced by reduced IC₅₀ in analogs with halogens or methoxy groups .
Impact of the Tetrahydrobenzothiophene Moiety
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